BenchChemオンラインストアへようこそ!

2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound combines a naphthalen-1-yl acetamide core with the metabolically robust N-trifluoromethylpyrazole pharmacophore—a motif proven to resist N-dealkylation (cf. MU380 vs SCH900776). Its computed XLogP3 of 3.2 and TPSA of 46.9 Ų place it in an optimal lipophilicity window for passive permeability, distinct from dimethyl (CAS 1235380-97-8) or polar heteroaryl analogs. Positioned within US Patent 5,441,975 ACAT inhibitor pharmacophore space, its unsubstituted 1-naphthyl/CF3-pyrazole pairing represents an untested, high-value SAR region. Classified as a Neutral PFAS (exact mass 347.1245 Da), it supports both potency screening and environmental fate method development. Procure alongside CAS 1235380-97-8 for definitive head-to-head intrinsic clearance comparison.

Molecular Formula C18H16F3N3O
Molecular Weight 347.341
CAS No. 1448071-88-2
Cat. No. B2712677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS1448071-88-2
Molecular FormulaC18H16F3N3O
Molecular Weight347.341
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C(F)(F)F
InChIInChI=1S/C18H16F3N3O/c19-18(20,21)16-8-10-24(23-16)11-9-22-17(25)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-8,10H,9,11-12H2,(H,22,25)
InChIKeyYFXUAYALXQMHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-(Naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS 1448071-88-2 – Compound Profile for Procurement Decision-Making


2-(Naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1448071-88-2, PubChem CID 71808027) is a synthetic small molecule featuring a naphthalen-1-yl acetamide core linked via an ethylene spacer to a 3-(trifluoromethyl)-1H-pyrazole moiety [1]. It is distributed as a screening compound (catalog F6439-4728) by Life Chemicals and falls within the general formula of pyrazolo-substituted alkyl amide ACAT inhibitors described in US Patent 5,441,975 [2]. The compound has a molecular weight of 347.3 g/mol, a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 46.9 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. Its structural design uniquely combines the electron-withdrawing trifluoromethyl pharmacophore with a lipophilic naphthalene scaffold, a combination that distinguishes it from methyl-substituted pyrazole analogs in terms of both physicochemical and potential pharmacokinetic behavior.

Why 2-(Naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide Cannot Be Replaced by Generic Pyrazole-Acetamide Analogs


Within the pyrazole-acetamide chemical space, small structural modifications produce substantial shifts in physicochemical and pharmacological profiles that preclude simple interchange. The closest commercially available analog, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide (CAS 1235380-97-8), replaces the single electron-withdrawing trifluoromethyl group with two electron-donating methyl substituents, fundamentally altering the compound's electronic distribution, hydrogen-bond acceptor properties, and metabolic vulnerability [1]. Published data on the N-trifluoromethylpyrazole pharmacophore demonstrate that this motif confers resistance to metabolic N-dealkylation—a common clearance pathway for N-alkyl pyrazoles—as evidenced by the superior in vivo stability of MU380 (N-CF3 pyrazole) compared to its N-alkyl counterpart SCH900776 [2]. Furthermore, the compound's inclusion within the ACAT inhibitor pharmacophore scope of US Patent 5,441,975, combined with its computed XLogP3 of 3.2 [3], positions it in a distinct lipophilicity window relative to more polar pyridinyl- or pyrazinyl-substituted analogs. Any procurement decision that treats these compounds as interchangeable ignores quantifiable differences in electronic character, predicted metabolic fate, and target-class applicability.

Quantitative Differentiation Evidence for 2-(Naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1448071-88-2) – Comparator-Based Analysis


Trifluoromethyl vs. Dimethyl Pyrazole: Computed Lipophilicity and Electronic Profile Comparison for Procurement Selection

The target compound incorporates a single 3-trifluoromethyl substituent (Hammett σₘ = 0.43, strongly electron-withdrawing) on the pyrazole ring, in contrast to its closest commercially available analog N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide (CAS 1235380-97-8), which bears two electron-donating methyl groups. The target compound has a computed XLogP3 of 3.2 and TPSA of 46.9 Ų [1]. The dimethyl analog, with a larger hydrocarbon footprint (C₁₉H₂₃N₃O, MW ~309.4) and two methyl groups, is predicted to exhibit a higher computed logP (~3.5–3.8 estimated) but lacks the strong inductive electron withdrawal that modulates pyrazole ring electronics, H-bond acceptor basicity, and metabolic oxidation susceptibility.

Physicochemical profiling Lipophilicity Drug-likeness SAR

N-Trifluoromethylpyrazole Pharmacophore: Class-Level Evidence for Resistance to Metabolic N-Dealkylation

The 3-trifluoromethyl-1H-pyrazol-1-yl moiety in the target compound shares the N-trifluoromethylpyrazole pharmacophore with the CHK1 inhibitor MU380. In direct comparative pharmacokinetic studies, MU380 (N-CF₃ pyrazole) demonstrated resistance to in vivo N-dealkylation, whereas its N-alkyl counterpart SCH900776 (MK-8776) underwent significant metabolic N-dealkylation, resulting in extended inhibitory effects in cells for MU380 [1]. While this evidence is class-level inference (not a direct head-to-head comparison of the target compound itself), the metabolic vulnerability of N-alkyl pyrazoles to cytochrome P450-mediated N-dealkylation is a well-established clearance pathway, and the electron-withdrawing CF₃ group is expected to similarly protect against this metabolic route.

Metabolic stability Pharmacokinetics N-dealkylation CHK1

ACAT Inhibitor Pharmacophore Scope: Target Compound Occupies a Distinct Structural Niche Within the Patent-Defined Chemical Space

US Patent 5,441,975 defines a broad class of pyrazolo-substituted alkyl amides as ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors, with exemplified compounds showing intestinal ACAT IC₅₀ values ranging from 0.003 μM to 2.1 μM and in vivo cholesterol reduction of up to 77% (%ΔTC) at 30 mg/kg oral dosing [1]. The target compound, with its naphthalen-1-yl R₁ group, trifluoromethyl-substituted pyrazole, and ethylene linker (n=2), falls precisely within the claimed structural scope. Although not explicitly listed among the exemplified compounds in the patent, its structural features map directly to the pharmacophore: R₁ = 1-naphthyl (unsubstituted), X = pyrazole, R₄ = CF₃, n = 2, R₂ = R₃ = H [1]. This differentiates it from analogs where R₁ is phenyl or substituted phenyl, or where X is tetrazole, isoxazole, or other heterocycles.

ACAT inhibition Cholesterol metabolism Patent analysis Pharmacophore

Amide Linker Architecture: Ethylene-Bridged Acetamide vs. Reversed Amide in Naphthalene-Containing Analogs

The target compound features an acetamide linker (naphthalen-1-yl-CH₂-C(=O)-NH-CH₂CH₂-pyrazole) with a methylene spacer between the naphthalene ring and the carbonyl, and an ethylene spacer between the amide nitrogen and the pyrazole N1. In contrast, the closely related analog N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide (CAS 1448129-64-3) reverses the amide orientation (naphthalen-1-yl-C(=O)-NH-CH₂CH₂-pyrazole), placing the carbonyl directly on the naphthalene ring with no intervening methylene. This structural difference alters the conformational flexibility, the distance between the naphthalene and pyrazole moieties (by approximately one C-C bond length, ~1.5 Å), and the electronic environment of the amide NH. The target compound has 5 rotatable bonds, providing greater conformational degrees of freedom compared to the reversed amide analog (~4 rotatable bonds) [1].

Scaffold comparison Linker geometry Amide orientation Binding pose

PFAS Classification and Environmental Persistence Considerations for Laboratory Procurement and Disposal Planning

The target compound contains a -CF₃ group directly attached to the pyrazole ring and is classified under the PFAS (per- and polyfluoroalkyl substances) category in PubChem's fluorinated compounds classification, specifically within the 'Neutral PFAS – Contains 01xCF3' subset (exact mass range 250–500 Da) [1]. In contrast, the dimethyl analog (CAS 1235380-97-8) contains no fluorine and is not classified as PFAS. This classification has practical implications for laboratory procurement: PFAS compounds may be subject to evolving regulatory scrutiny, require specific waste disposal protocols, and may have distinct environmental persistence profiles. The exact mass of the target compound is 347.1245 Da, placing it in the 250–500 Da PFAS range where bioaccumulation potential is a recognized concern [1].

PFAS Environmental fate Fluorine chemistry Waste handling

Recommended Application Scenarios for 2-(Naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide Based on Quantitative Differentiation Evidence


SAR Probe for ACAT Inhibitor Lead Optimization Requiring Naphthyl R₁ and CF₃-Pyrazole Pharmacophore Elements

This compound is suited as a screening probe for ACAT inhibitor SAR exploration where the combination of naphthalen-1-yl at the R₁ position and trifluoromethyl-substituted pyrazole as the heterocyclic X group has not been characterized in the published patent examples. The patent-defined pharmacophore space includes exemplified compounds with intestinal ACAT IC₅₀ values from 0.003 to 2.1 μM and in vivo cholesterol reduction up to 77% at 30 mg/kg [1], but the specific combination of unsubstituted 1-naphthyl and CF₃-pyrazole represents an untested region. Researchers evaluating the contribution of R₁ lipophilicity and X-group electronics to ACAT potency should select this compound over phenyl-substituted or tetrazole-containing analogs.

Metabolic Stability Screening of N-Trifluoromethylpyrazole-Containing Compounds vs. N-Alkyl Pyrazole Analogs

Based on class-level evidence from the MU380/SCH900776 comparative studies demonstrating that N-trifluoromethylpyrazole pharmacophores resist metabolic N-dealkylation [1], this compound can serve as a test article in microsomal or hepatocyte stability assays designed to quantify the metabolic advantage of CF₃-pyrazoles over CH₃-pyrazoles. The dimethyl analog (CAS 1235380-97-8) provides a direct comparator for head-to-head intrinsic clearance measurements. Users should procure both compounds in parallel for definitive metabolic stability comparison.

Lipophilicity-Matched Pair Analysis in Cell Permeability and Solubility Assays

With a computed XLogP3 of 3.2 and TPSA of 46.9 Ų [1], this compound occupies a moderate lipophilicity range suitable for passive membrane permeability assessment. Comparative Caco-2 or PAMPA permeability assays against the dimethyl analog (higher predicted logP, different H-bond profile) and the reversed-amide analog (different linker geometry) would isolate the contribution of CF₃ electronics and linker architecture to permeability and efflux ratio. The well-defined computed properties [1] support pre-assay prediction and post-assay data interpretation.

PFAS-Compliant Laboratory Workflow Design and Environmental Fate Pilot Studies

Given this compound's classification as a Neutral PFAS (Contains 01xCF3, exact mass 347.1245 Da) in the PubChem fluorinated compounds database [1], it is appropriate for use in laboratory workflow validation studies where PFAS-specific handling, analytical detection, and disposal protocols are being established. Environmental fate researchers may also employ this compound as a representative low-molecular-weight neutral PFAS in pilot biodegradation or adsorption studies, contrasting its behavior with non-fluorinated structural analogs.

Quote Request

Request a Quote for 2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.